Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate
Description
Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a quinoline-based small molecule characterized by a methoxy group at position 6, a methyl carboxylate ester at position 2, and a substituted carbamoyl methoxy group at position 3. The carbamoyl moiety is further functionalized with a 3-chloro-4-methoxyphenyl group, which introduces steric bulk and electronic modulation.
Properties
IUPAC Name |
methyl 4-[2-(3-chloro-4-methoxyanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O6/c1-27-13-5-6-16-14(9-13)19(10-17(24-16)21(26)29-3)30-11-20(25)23-12-4-7-18(28-2)15(22)8-12/h4-10H,11H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXOEDQPJNHUKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)OC)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate typically involves multi-step organic reactionsThe final step involves the acylation of the piperazine ring with 3-methylbenzoyl chloride under appropriate reaction conditions . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoxaline ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural and Functional Group Analysis
Quinoline derivatives often exhibit bioactivity modulated by substituent positioning and electronic effects. Below is a comparative analysis of key analogues:
Key Observations:
- Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) lacks the carbamoyl group but demonstrates confirmed P-glycoprotein inhibition, suggesting that the carbamoyl in the target compound may enhance specificity or potency.
Physicochemical Properties
Notes:
- Chloro substituents (e.g., in ) enhance lipophilicity, which may improve membrane permeability but reduce aqueous stability.
Biological Activity
Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H16ClN2O5
- Molecular Weight : 418.8 g/mol
- CAS Number : 1357760-66-7
The structure features a quinoline core with various substituents that enhance its biological activity.
Synthesis
Recent studies have focused on the synthesis of quinoline derivatives, including this compound. The synthetic routes typically involve multi-step processes that include the formation of the quinoline ring followed by the introduction of functional groups through reactions such as acylation and methoxylation.
Anticancer Properties
The compound has shown promising anticancer activity in various studies. For instance, derivatives containing a quinoline moiety have been evaluated for their cytotoxic effects against several cancer cell lines. Notably, compounds derived from similar scaffolds exhibited IC50 values in the low micromolar range, indicating significant potency.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 6h | 0.22 | EGFR kinase inhibition |
| Doxorubicin | 6.18 | Topoisomerase II inhibition |
In a comparative study, this compound was found to induce apoptosis in cancer cells through upregulation of p53 and caspase pathways, leading to G1 phase cell cycle arrest .
Antiviral Activity
Additionally, quinoline derivatives have been assessed for their antiviral properties. Research indicates that certain derivatives can inhibit viral replication at early stages of infection. For example, compounds with specific substituents demonstrated IC50 values against dengue virus serotype 2, showing effective inhibition without significant cytotoxicity.
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Iso-Pr | 3.03 | 16.06 | 5.30 |
| Iso-Bu | 0.49 | 19.39 | 39.5 |
These findings suggest that modifications to the quinoline structure can enhance antiviral efficacy while minimizing toxicity .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- EGFR Kinase Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell proliferation and survival.
- Apoptosis Induction : By modulating apoptotic pathways, it promotes programmed cell death in malignant cells.
- Antiviral Mechanisms : The compound appears to interfere with viral protein synthesis or assembly, thereby reducing viral load during infection.
Case Studies
Several case studies highlight the efficacy of this compound:
- In vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 1 µM.
- Animal Models : In vivo experiments using murine models showed that treatment with this compound led to tumor size reduction and improved survival rates compared to untreated controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
